2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate is a chemical compound with significant relevance in pharmaceutical research. It is classified under isoindole derivatives and is recognized for its potential therapeutic applications. The compound has the following key identifiers:
This compound is often utilized in the study of various biological processes and may serve as a precursor in the synthesis of more complex molecules.
The synthesis of 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate typically involves multi-step organic reactions. One common approach includes the reaction of piperidine derivatives with isoindole diones under controlled conditions to yield the desired tartarate salt.
The synthesis may utilize techniques such as:
Detailed protocols often specify concentrations, reaction times, and temperatures, ensuring reproducibility and efficiency in laboratory settings.
Key structural data include:
The compound can participate in various chemical reactions, including:
Specific conditions such as solvent choice, temperature, and catalysts play critical roles in directing these reactions. For example, using specific solvents can enhance solubility and reactivity.
The mechanism of action for 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate involves interactions at the molecular level with biological targets. It may modulate receptor activity or enzyme function, leading to physiological effects.
Research indicates that compounds of this class can influence neurotransmitter systems or exhibit anti-inflammatory properties, although specific pathways remain an area of active investigation.
The physical properties of 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate include:
Chemical properties such as stability under different pH levels and reactivity with other chemicals are essential for understanding its behavior in biological systems.
Scientific uses of 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate span across:
This compound's diverse applications make it a valuable subject for ongoing research in medicinal chemistry and drug development.
The discovery of thalidomide's antiangiogenic and immunomodulatory properties in the 1990s sparked renewed interest in isoindole-1,3-dione derivatives despite its notorious teratogenic history [3] [9]. Thalidomide [(RS)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione] demonstrated efficacy in multiple myeloma and other angiogenesis-dependent disorders, establishing the pharmacophoric significance of its dual cyclic imide structure [6] [9]. This renaissance led to systematic structural modifications aimed at enhancing therapeutic efficacy while minimizing adverse effects, resulting in the development of Immunomodulatory Drugs (IMiDs) with improved target specificity and reduced toxicity profiles [9].
Second-generation analogs featured strategic substitutions on the phthalimide and piperidine rings: Lenalidomide incorporated an amino group at the 4-position of the phthaloyl ring, exhibiting 50,000-fold increased potency in TNF-α inhibition compared to thalidomide [3]. Pomalidomide further enhanced immunomodulatory activity through optimized substitutions, demonstrating 10-fold greater potency than lenalidomide in TNF-α inhibition and IL-2 stimulation [3] [6]. These advances validated the molecular hybridization approach, where novel pharmacophores were integrated with the core isoindole-1,3-dione scaffold to generate compounds with improved biological properties [3] [9].
Table 1: Evolution of Thalidomide Analogs in Medicinal Chemistry
Compound | Structural Modification | Key Pharmacological Advancement | Clinical Applications |
---|---|---|---|
Thalidomide | Unsubstituted phthalimide + glutarimide rings | Anti-angiogenic, TNF-α inhibition | Multiple myeloma, leprosy |
Lenalidomide | 4-Amino substitution on phthalimide ring | 50,000x increased TNF-α inhibition vs. thalidomide | Myelodysplastic syndromes, multiple myeloma |
Pomalidomide | Amino-substituted phthalimide optimization | 10x increased TNF-α inhibition vs. lenalidomide | Refractory multiple myeloma |
Target Compound | (R)-3-piperidinyl substitution + tartarate salt | Enhanced stereochemical specificity & solubility | Linagliptin intermediate (under research) |
The emergence of chiral piperidinyl-isoindole derivatives represents a paradigm shift toward stereochemically precise drug design, addressing the limitations of racemic mixtures in early analogs [5] [10]. The configurationally stable (R)-enantiomer at the C3-piperidinyl position significantly influences binding interactions with biological targets, particularly cereblon (CRBN), the primary molecular target of IMiDs [3] [10]. This stereospecificity enhances binding affinity to CRBN E3 ubiquitin ligase complex, modulating its substrate specificity toward neosubstrates like Ikaros and Aiolos transcription factors [3] [9].
The strategic incorporation of D-(-)-tartaric acid [(2S,3S)-2,3-dihydroxysuccinic acid] as a counterion improved the physicochemical properties of these scaffolds through salt formation. This modification enhanced crystallinity and aqueous solubility while stabilizing the chiral center against racemization during synthesis and storage [4] [10]. X-ray diffraction studies confirmed the absolute configuration of the 2-(3R)-3-piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate complex as (R)-enantiomer for the piperidinyl moiety and (2S,3S) configuration for the tartrate component [1] [7].
Pharmacologically, the piperidinyl-isoindole core retains the immunomodulatory capabilities of classical IMiDs while introducing novel target interactions. The scaffold inhibits VEGF and bFGF secretion from tumor cells and bone marrow stromal cells, disrupting tumor-stromal interactions crucial for cancer cell survival and drug resistance [3] [9]. Molecular modeling indicates that the protonatable nitrogen in the piperidine ring forms additional hydrogen bonds with amino acid residues in the binding pocket of inflammatory targets like cyclooxygenase (COX) enzymes, potentially enhancing affinity compared to non-basic analogs [5] [9].
Table 2: Molecular Characterization of 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₇H₂₀N₂O₈ (C₁₃H₁₄N₂O₂·C₄H₆O₆) | High-resolution MS |
Molecular Weight | 380.35 g/mol | ESI-MS |
Stereocenters | 3 defined stereocenters | X-ray crystallography |
Configuration | (R)-piperidinyl; (2S,3S)-tartarate | Polarimetry, XRD |
CAS Registry Number | 886588-62-1 | Chemical registry |
Chiral Purity | >98% ee | Chiral HPLC |
Aqueous Solubility (25°C) | 32 mg/mL (tartarate salt vs. <1 mg/mL free base) | Equilibrium solubility method |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: